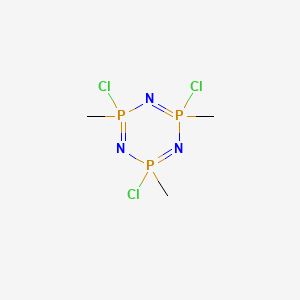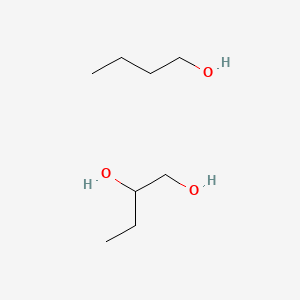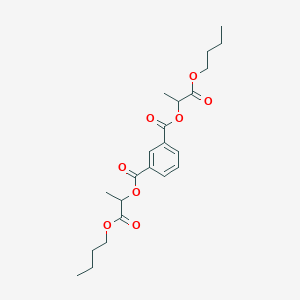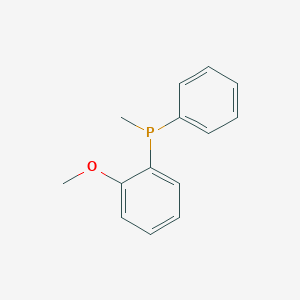![molecular formula C37H59NO7 B13731966 tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate CAS No. 172900-92-4](/img/structure/B13731966.png)
tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[(1S,2S,4S)-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methyl-4-[(phenylmethoxy)methyl]hexyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure
Méthodes De Préparation
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the hydroxyl group via selective oxidation.
Step 3: Addition of methoxy groups through methylation reactions.
Step 4: Formation of the carbamate ester using tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate ester can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and stereochemistry. Similar compounds include:
- Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3S,4S)-4-methoxy-3-piperidinyl]-, 1,1-dimethylethyl ester
These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can lead to different chemical properties and applications.
Propriétés
Numéro CAS |
172900-92-4 |
|---|---|
Formule moléculaire |
C37H59NO7 |
Poids moléculaire |
629.9 g/mol |
Nom IUPAC |
tert-butyl N-[6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyl-8-(phenylmethoxymethyl)decan-5-yl]carbamate |
InChI |
InChI=1S/C37H59NO7/c1-26(2)30(20-29-16-17-34(42-9)35(21-29)44-19-13-18-41-8)22-32(38-36(40)45-37(5,6)7)33(39)23-31(27(3)4)25-43-24-28-14-11-10-12-15-28/h10-12,14-17,21,26-27,30-33,39H,13,18-20,22-25H2,1-9H3,(H,38,40) |
Clé InChI |
FBKNBZNJUIGABN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(COCC2=CC=CC=C2)C(C)C)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


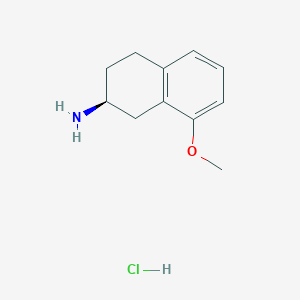
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)
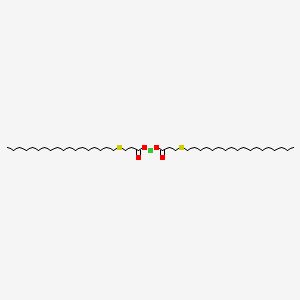
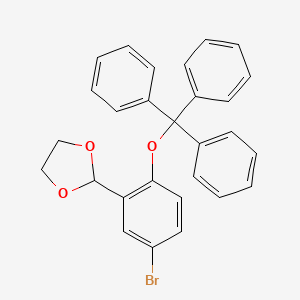
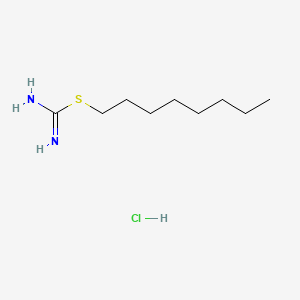

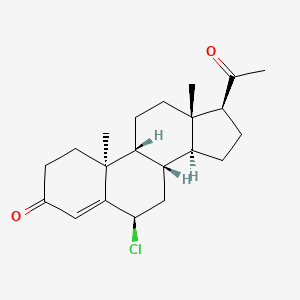
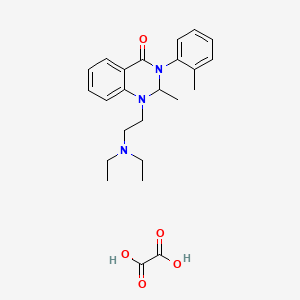
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
